molecular formula C7H12O B1622530 4,4-Dimethylpent-1-en-3-one CAS No. 2177-30-2

4,4-Dimethylpent-1-en-3-one

Cat. No. B1622530
CAS RN: 2177-30-2
M. Wt: 112.17 g/mol
InChI Key: MUOKXXOKLLKNIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethylpent-1-en-3-one can be achieved through a process that involves the use of catalysts . This process enables the manufacture of the compound in the absence of a solvent and without crystallization or filtration steps . The specific synthesis steps involve the use of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one as raw material .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylpent-1-en-3-one is represented by the formula C7H12O . The IUPAC Standard InChI is InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 .


Physical And Chemical Properties Analysis

4,4-Dimethylpent-1-en-3-one has a molecular weight of 112.17 . It is a liquid at room temperature .

Scientific Research Applications

Organometallic Chemistry and Enolate Formation

  • The isomers of dimethylaluminium 4,4-dimethylpent-2-en-2-olate have been studied, highlighting their ability to form O-acetylated products with acetic anhydride, indicating no C-acetylation. This study contributes to the understanding of organometallic chemistry and the behavior of enolates in reactions (Jeffery, Meisters, & Mole, 1974).

Decomposition and Radical Formation

  • Research on the decomposition of 4,4-dimethylpent-1-ene in the presence of oxygen has revealed insights into the oxidation chemistry of allyl radicals. This study is crucial for understanding the reaction mechanisms involving allyl radicals (Lodhi & Walker, 1991).

Spectroscopic Analysis in Catalysis

  • The homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene was studied using in situ FTIR spectroscopy, providing detailed insights into the reaction mechanisms and intermediates in catalytic processes. This study showcases the application of spectroscopy in catalysis research (Li, Widjaja, & Garland, 2003).

Azo Coupling and NMR Studies

  • The azo coupling product of 4-dimethylaminopent-3-en-2-one was studied using NMR and X-ray analysis, demonstrating the application of these techniques in understanding complex molecular structures (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).

Kinetic Studies in Pyrolysis

  • Kinetic studies on the pyrolysis of 4,4-dimethylpent-2-yl acetate have provided insights into the influence of steric factors on the direction of elimination reactions. This research is significant in understanding the kinetics of complex organic reactions (Chuchani & Dominguez, 1981).

Safety and Hazards

4,4-Dimethylpent-1-en-3-one is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKXXOKLLKNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176170
Record name 1-Penten-3-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpent-1-en-3-one

CAS RN

2177-30-2
Record name 1-Penten-3-one, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpent-1-en-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 4,4-Dimethylpent-1-en-3-one and how is it typically characterized?

A1: 4,4-Dimethylpent-1-en-3-one is an α,β-unsaturated ketone characterized by a carbonyl group (C=O) adjacent to a carbon-carbon double bond (C=C). This structural motif is frequently observed in organic chemistry and plays a crucial role in various reactions, including nucleophilic additions and cyclization reactions.

Q2: Can you elaborate on the synthetic utility of 4,4-Dimethylpent-1-en-3-one and its derivatives?

A2: 4,4-Dimethylpent-1-en-3-one serves as a valuable building block in organic synthesis. For example, it acts as a precursor in the synthesis of heterocyclic compounds like thiazines. Specifically, reacting 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea yields 4-tert-Butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride []. This highlights its potential in accessing diverse chemical scaffolds with possible biological activities.

Q3: Are there any interesting packing arrangements observed in the crystal structures of these compounds?

A3: Yes, studies utilizing single-crystal X-ray diffraction reveal intriguing packing arrangements. For example, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one exhibits an offset face-to-face arrangement in its crystal structure, indicating π–π stacking interactions between benzene rings with a centroid–centroid distance of 3.586 Å []. Similar π–π stacking interactions with a centroid–centroid distance of 3.564 Å are also observed in 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one [].

Q4: Has 4,4-Dimethylpent-1-en-3-one been used in any sustainable chemistry approaches?

A4: While not directly addressed in the provided papers, a derivative, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one, demonstrates the potential of this compound class in sustainable chemistry. It is synthesized via a condensation reaction between 3,3-Dimethyl-2-butanone and 5-hydroxymethylfurfural (HMF) []. Significantly, HMF can be derived from renewable biomass sources like N-acetylglucosamine, aligning this synthesis with green chemistry principles.

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